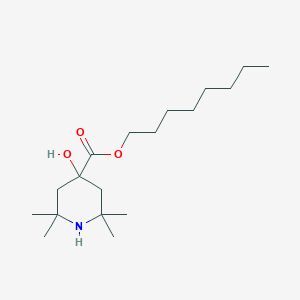
Octadeca-1,5,9,13,17-pentaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octadeca-1,5,9,13,17-pentaene is a polyunsaturated hydrocarbon with the molecular formula C18H28 It is characterized by the presence of five conjugated double bonds, which contribute to its unique chemical properties and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Octadeca-1,5,9,13,17-pentaene can be synthesized through several methods, including Wittig condensation, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)-induced dehydrobromination, and Hofmann elimination . The Hofmann elimination sequence is particularly convenient for the preparation of conjugated tetraenes and pentaenes . Additionally, DBU-induced dehydrobromination of specific brominated precursors can yield high amounts of the desired pentaene .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production.
Análisis De Reacciones Químicas
Types of Reactions
Octadeca-1,5,9,13,17-pentaene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Hydrogenation of the double bonds can yield saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the double bonds, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and osmium tetroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens, acids, and bases can be used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce saturated hydrocarbons.
Aplicaciones Científicas De Investigación
Octadeca-1,5,9,13,17-pentaene has several applications in scientific research:
Chemistry: It is used as a model compound to study conjugated systems and their reactivity.
Biology: Its derivatives may have biological activity and can be used in the development of pharmaceuticals.
Industry: Used in the synthesis of advanced materials and as a precursor for various chemical products.
Mecanismo De Acción
The mechanism by which octadeca-1,5,9,13,17-pentaene exerts its effects involves interactions with molecular targets and pathways. For instance, its conjugated double bonds can participate in electron transfer processes, making it a potential candidate for use in organic electronics and photovoltaics . Additionally, its ability to undergo various chemical reactions allows it to interact with different biological molecules, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Hexadeca-1,5,9,13-tetraene: A similar compound with four conjugated double bonds.
Eicosa-1,5,9,13,17-pentaene: A longer-chain analog with similar structural features.
Uniqueness
Octadeca-1,5,9,13,17-pentaene is unique due to its specific chain length and the presence of five conjugated double bonds, which confer distinct chemical and physical properties.
Propiedades
Número CAS |
65883-61-6 |
|---|---|
Fórmula molecular |
C18H28 |
Peso molecular |
244.4 g/mol |
Nombre IUPAC |
octadeca-1,5,9,13,17-pentaene |
InChI |
InChI=1S/C18H28/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2/h3-4,9-12,17-18H,1-2,5-8,13-16H2 |
Clave InChI |
MMFJRFMYAQZPLO-UHFFFAOYSA-N |
SMILES canónico |
C=CCCC=CCCC=CCCC=CCCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


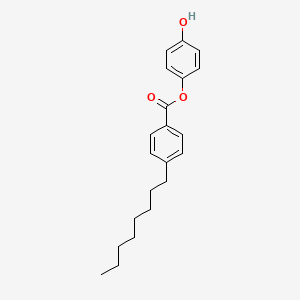
![Phenyl[triamino(bromo)-lambda~5~-phosphanyl]methanone](/img/structure/B14474964.png)

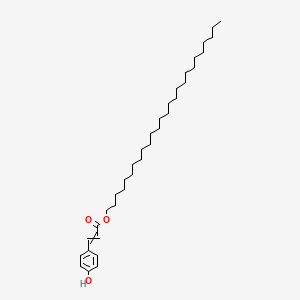


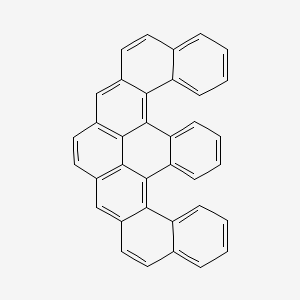
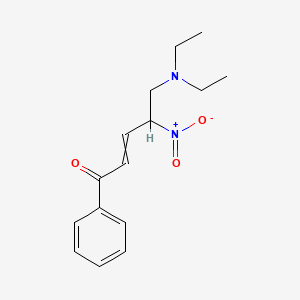
![4-[Bis(2-chloroethyl)amino]-2-chlorobenzaldehyde](/img/structure/B14474996.png)

